molecular formula C16H17NO5 B13735356 Diethyl 8-methoxyquinoline-2,3-dicarboxylate

Diethyl 8-methoxyquinoline-2,3-dicarboxylate

Cat. No.: B13735356
M. Wt: 303.31 g/mol
InChI Key: JKOAGLJNDDAGPQ-UHFFFAOYSA-N
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Description

Diethyl 8-methoxyquinoline-2,3-dicarboxylate is a quinoline derivative characterized by a methoxy (-OCH₃) substituent at the 8-position and two ethyl ester groups at the 2- and 3-positions of the quinoline core. This compound belongs to a broader class of dihydroquinoline and quinoline dicarboxylates, which are pivotal intermediates in medicinal chemistry and materials science due to their structural versatility and reactivity.

Key structural features include:

  • Quinoline backbone: A bicyclic aromatic system with nitrogen at position 1.
  • Methoxy group: Enhances electron density and influences reactivity at the 8-position.
  • Ethyl ester groups: Provide sites for further functionalization (e.g., hydrolysis to carboxylic acids).

Physical properties such as melting point, solubility, and spectral data (NMR, IR) are inferred from structurally similar compounds. For example, diethyl 6-bromoquinoline-2,3-dicarboxylate (CAS 892874-41-8) has a molecular weight of 360.18 g/mol and exhibits characteristic NMR shifts for bromine and ester functionalities .

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

diethyl 8-methoxyquinoline-2,3-dicarboxylate

InChI

InChI=1S/C16H17NO5/c1-4-21-15(18)11-9-10-7-6-8-12(20-3)13(10)17-14(11)16(19)22-5-2/h6-9H,4-5H2,1-3H3

InChI Key

JKOAGLJNDDAGPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2OC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthesis of Diethyl Anilinofumarate Intermediate

A key intermediate, diethyl anilinofumarate, is prepared by reacting diethyl dichlorosuccinate with aniline derivatives in an inert organic solvent such as toluene. The reaction proceeds as follows:

  • Reactants: Diethyl dichlorosuccinate and aniline (or substituted anilines such as 4-methoxyaniline for introducing the 8-methoxy group).
  • Conditions: The mixture is stirred in toluene at 80–85 °C for 4 hours in the presence of acetic acid.
  • Outcome: High yields (85–90%) of diethyl anilinofumarate are obtained after washing and solvent evaporation.

The reaction mechanism involves nucleophilic substitution of the chlorides by the aniline nitrogen, generating the anilinofumarate intermediate.

Cyclization Using Vilsmeier Reagent

The diethyl anilinofumarate intermediate is then subjected to cyclization to form the quinoline ring:

  • Reagent: Vilsmeier reagent prepared in situ by adding phosphorus oxychloride (POCl3) to dimethylformamide (DMF).
  • Procedure: The Vilsmeier reagent solution is added dropwise to the diethyl anilinofumarate in toluene at 20–30 °C.
  • Reaction: The mixture is stirred at 40–110 °C until completion.
  • Result: Formation of the dialkyl quinoline-2,3-dicarboxylate ester.

This electrophilic cyclization forms the quinoline core by intramolecular attack and ring closure.

Hydrolysis to Quinoline-2,3-dicarboxylic Acid (Optional)

If the free acid is desired, the diethyl esters can be hydrolyzed:

  • Conditions: Reflux of the dialkyl quinoline-2,3-dicarboxylate with aqueous sodium hydroxide solution for approximately 8 hours.
  • Workup: Acidification with sulfuric acid to precipitate quinoline-2,3-dicarboxylic acid.
  • Yield: Typically high, with solid isolated by filtration and drying.

Summary Table of Preparation Steps and Conditions

Step Reactants/Conditions Temperature (°C) Time Yield (%) Notes
Diethyl dichlorosuccinate + 4-methoxyaniline in toluene + acetic acid 80–85 °C, stirring 80–85 4 hours 85–90 Formation of diethyl 8-methoxyanilinofumarate intermediate
Vilsmeier reagent (POCl3 + DMF) + intermediate in toluene 20–30 °C addition, then 40–110 °C reaction 20–110 1–24 hours High Cyclization to diethyl 8-methoxyquinoline-2,3-dicarboxylate
Hydrolysis with NaOH (aqueous) + acidification Reflux with 15% NaOH, then acidify with H2SO4 Reflux (~100) 8 hours High Optional step to get quinoline-2,3-dicarboxylic acid

Alternative Synthetic Routes and Related Compounds

While the above method is well-established for quinoline derivatives, related heterocyclic diethyl dicarboxylates such as diethyl pyridine-2,3-dicarboxylate have been prepared via one-pot cyclization using propargylamine and diethyl butynedioate with hydrogen peroxide as an oxidant in ethanol at 60–70 °C for 11–13 hours, yielding high purity products with 82% yield. This method emphasizes greener conditions and simpler workup but applies to pyridine rather than quinoline systems.

In-Depth Research Findings and Analytical Data

  • The Vilsmeier cyclization step is critical for ring closure and requires precise temperature control to optimize yields and avoid side reactions.
  • The use of aromatic solvents such as toluene facilitates the solubility of intermediates and the removal of water formed during condensation (Dean-Stark apparatus recommended).
  • The purity of the this compound can be confirmed by NMR, MS, and chromatographic methods.

Chemical Reactions Analysis

Types of Reactions

Diethyl 8-methoxyquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in chemical synthesis and pharmaceutical applications .

Scientific Research Applications

Diethyl 8-methoxyquinoline-2,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Diethyl 8-methoxyquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Bromine at the 6-position (C₁₅H₁₄BrNO₄) increases molecular weight and enables Suzuki-Miyaura cross-coupling reactions .

Ester vs. Carboxylic Acid: Ethyl esters (COOEt) are hydrolyzed to carboxylic acids (COOH) under basic conditions, as seen in 8-ethylquinoline-2,3-dicarboxylic acid (C₁₃H₁₁NO₄) . Carboxylic acid derivatives are more polar and suited for coordination chemistry.

Biological Activity: The 4-oxo-1,4-dihydroquinoline scaffold (C₁₄H₁₃NO₅) is associated with antimicrobial and antitumor properties, as observed in related dihydroquinolines .

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